molecular formula C11H8FN3S B13299686 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13299686
M. Wt: 233.27 g/mol
InChI Key: OOKRDRVCVTUZPT-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imidazo[2,1-b][1,3]thiazole core.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can influence its reactivity, biological activity, and overall properties compared to its analogs.

Properties

Molecular Formula

C11H8FN3S

Molecular Weight

233.27 g/mol

IUPAC Name

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C11H8FN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2

InChI Key

OOKRDRVCVTUZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)N

Origin of Product

United States

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